(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one Sorbose is a ketohexose often involved in the commercial production of vitamin C. It has been found to occur naturally in grapes. It has a role as a plant metabolite.
Sorbose, L- is a natural product found in Punica granatum, Neocheiropteris palmatopedata, and Centaurea aspera with data available.
Brand Name: Vulcanchem
CAS No.: 551-68-8
VCID: VC21338901
InChI: InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
SMILES: C(C(C(C(C(=O)CO)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

CAS No.: 551-68-8

Cat. No.: VC21338901

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one - 551-68-8

CAS No. 551-68-8
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name 1,3,4,5,6-pentahydroxyhexan-2-one
Standard InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
Standard InChI Key BJHIKXHVCXFQLS-UHFFFAOYSA-N
Isomeric SMILES C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O
SMILES C(C(C(C(C(=O)CO)O)O)O)O
Canonical SMILES C(C(C(C(C(=O)CO)O)O)O)O
Appearance White Solid

Chemical Identity and Structural Properties

Nomenclature and Identification

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is identified in chemical databases with PubChem CID 90008. This compound is known by several synonyms including D-psicose, Erythrohexulose, Pseudofructose, and DL-Psicose . The compound's systematic naming follows the International Union of Pure and Applied Chemistry (IUPAC) conventions, describing its stereochemical configuration at carbon positions 3, 4, and 5, all with R configuration, as well as its functional groups: five hydroxyl groups and one ketone group.

Structural Characteristics

The compound has a molecular formula of C6H12O6 with a molecular weight of 180.16 g/mol . Its chemical structure contains a six-carbon backbone with a ketone group at the C2 position and hydroxyl groups at positions C1, C3, C4, C5, and C6. The specific stereochemistry (3R,4R,5R) distinguishes it from other hexulose isomers, notably from its epimer (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one which has different stereochemistry at the C3 position.

Chemical Identifiers

The compound can be uniquely identified using various chemical notation systems:

Identifier TypeValue
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1
InChIKeyBJHIKXHVCXFQLS-PUFIMZNGSA-N
SMILESC(C@HO)O

Table 1: Chemical identifiers for (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Biological Roles and Functions

Metabolic Properties

D-psicose serves multiple biological roles, functioning as an antilipemic drug, an antioxidant, a hypoglycemic agent, and a plant metabolite . As a rare sugar, it has attracted significant research attention due to its potential therapeutic applications, particularly in metabolic disorders. The compound has been reported to occur naturally in certain plants, including Arabidopsis thaliana and Solanum lycopersicum (tomato) .

Hypoglycemic Effects

One of the most promising aspects of D-psicose is its ability to suppress postprandial blood glucose elevation. Clinical studies have demonstrated that consumption of D-psicose with meals significantly reduces blood glucose levels, particularly at 30 and 60 minutes after meal consumption . This effect appears to be most pronounced in individuals with borderline diabetes, suggesting potential therapeutic applications in prediabetic management .

A randomized double-blind placebo-controlled crossover experiment involving 26 subjects showed that consumption of 5g of D-psicose in tea with a standard meal resulted in significantly lower blood glucose levels at 30 and 60 minutes post-meal (p<0.01 and p<0.05, respectively) . Additionally, the area under the curve for blood glucose was significantly decreased (p<0.01), further supporting the compound's glucose-suppressing effects .

Pharmacokinetics and Metabolism

Absorption and Distribution

Research on the pharmacokinetics of D-psicose has revealed important insights into its absorption, distribution, and elimination patterns. Following oral administration, D-psicose is rapidly absorbed into the bloodstream, with maximum blood concentration (48.5±15.6 μg/g) observed at approximately 1 hour post-ingestion . This indicates efficient intestinal absorption of the compound.

The distribution of D-psicose in the body shows interesting patterns. Autoradiography studies in mice have demonstrated high accumulation primarily in the liver, with significant signals also observed in the kidneys and bladder . Notably, no accumulation was detected in the brain, suggesting limited blood-brain barrier penetration .

Excretion Patterns

D-psicose demonstrates rapid urinary elimination following both oral and intravenous administration. After oral administration, approximately 20% of the compound is excreted in urine within 1 hour, increasing to 33% within 2 hours . The excretion rate is even more pronounced following intravenous administration, with up to 50% of the compound eliminated via urine within 1 hour .

The temporal pattern of D-psicose appearance in urine has been characterized in detail:

Time (minutes)Amount in Urine (μg)Percentage of Administered Dose
10Not detected0%
303,193.6±2,870.410%
605,832.0±1,682.519%
12011,125.2±2,403.037%

Table 2: Urinary excretion of D-psicose following oral administration

Tissue12 Months18 Months
SucroseD-PsicoseSucroseD-Psicose
Brain0.45±0.020.46±0.020.50±0.020.54±0.04**
Liver3.26±0.183.69±0.19**3.12±0.273.84±0.24**
Kidneys0.63±0.030.74±0.03**0.64±0.030.81±0.05**
Lungs0.26±0.010.26±0.020.28±0.020.31±0.01*
Pancreas0.12±0.020.13±0.030.13±0.020.17±0.02**
Intra-abdominal adipose tissues8.27±0.628.17±0.977.63±0.30significantly lighter**

Table 3: Tissue weights in rats fed D-psicose or sucrose for 12 and 18 months (* p<0.01, * p<0.05)*

Notably, the livers and kidneys of rats in the D-psicose group were significantly heavier at both 12 and 18 months compared to the sucrose group . By 18 months, significant increases were also observed in brain, lung, and pancreas weights in the D-psicose group . Conversely, relative intra-abdominal adipose tissues at 18 months were significantly lighter in the D-psicose group than in the sucrose group . These findings suggest that long-term D-psicose consumption may influence organ development and fat deposition patterns.

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